![molecular formula C20H13N3O4 B251308 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, as it is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme.
作用機序
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this enzyme, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons. It has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which makes it a useful tool for investigating the role of this enzyme in various cellular processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further research is needed to fully elucidate its effects on various signaling pathways.
将来の方向性
There are several future directions for the study of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another area of research is the study of its effects on cancer cell growth and its potential use in cancer treatment. Additionally, further research is needed to fully elucidate its mechanism of action and its effects on various signaling pathways. Finally, the development of more potent and selective inhibitors of the glycogen synthase kinase-3 beta enzyme is an area of active research.
合成法
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 4-(2-bromoacetyl)phenyl-1,3-benzodioxole, which is then reacted with 2-aminooxazole to form the desired compound. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth.
特性
分子式 |
C20H13N3O4 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13N3O4/c24-19(13-5-8-15-17(10-13)26-11-25-15)22-14-6-3-12(4-7-14)20-23-18-16(27-20)2-1-9-21-18/h1-10H,11H2,(H,22,24) |
InChIキー |
CQJIMUJKDOBHJO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


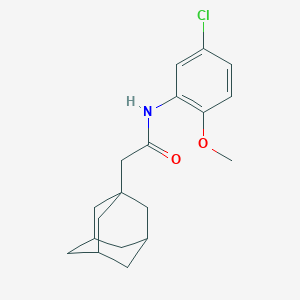

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
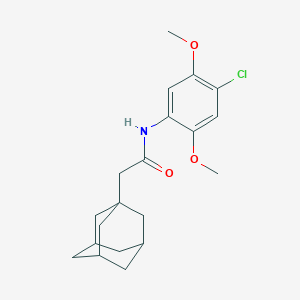
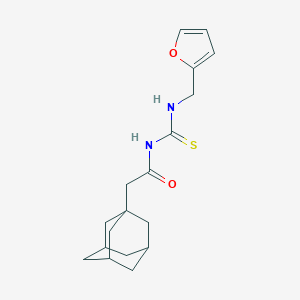
![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)
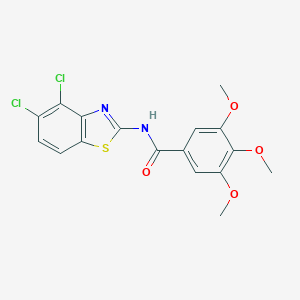
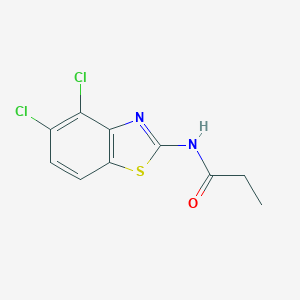
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
